molecular formula C17H13N3O2S B2640879 N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-54-8

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2640879
CAS RN: 881444-54-8
M. Wt: 323.37
InChI Key: IFNROTZNSMTTLE-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as BMK-1, is a synthetic compound that has been studied for its potential use in various scientific applications. This compound belongs to the class of thiadiazole derivatives and has shown promising results in several studies. In

Scientific Research Applications

Synthesis of Benzodiazepines

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used in the synthesis of benzodiazepines . Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed ones for various pathologies . The continuous flow synthesis of six benzodiazepines from aminobenzophenones has been described .

Formation of Three-Centered Hydrogen Bonds

The compound is used as a model for the study of the formation of three-centered hydrogen bonds . The formation of these bonds in oxalyl derivatives was demonstrated in the solid state by the X-ray diffraction analysis of the geometric parameters associated with the molecular structures .

Study of Solvent Effects

The compound is used to study the solvent effect on the chemical shift of H6 [δH6 (DMSO- d6 )–δH6 (CDCl 3 )] and Δδ (ΝΗ) / Δ T measurements, in DMSO- d6 as solvent . These measurements have been used to establish the energetics associated with intramolecular hydrogen bonding .

Study of Steric Effects

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used to study steric effects . Two center intramolecular HB is not allowed in N-(2-benzoylphenyl)acetamide either in the solid state or in DMSO- d6 solution because of the unfavorable steric effects of the o-benzoyl group .

Study of Proton Mobility

The compound is used to study proton mobility . This is important in understanding the behavior of protons in different chemical environments .

Study of Cooperativity

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used to study cooperativity . This is a fundamental concept in chemistry and biology, describing the behavior of molecules in a system where the effect of an individual molecule is enhanced by the presence of other molecules .

properties

IUPAC Name

N-(2-benzoylphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-11-16(23-20-19-11)17(22)18-14-10-6-5-9-13(14)15(21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNROTZNSMTTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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